molecular formula C11H13ClFN B2790649 N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-45-1

N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B2790649
CAS No.: 2379918-45-1
M. Wt: 213.68
InChI Key: XSCONYOKUUZXSI-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C11H12FN·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, an ethyl group, and a prop-2-yn-1-amine moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the reaction of 4-fluorophenylacetylene with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a fluorophenyl group and a prop-2-yn-1-amine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCONYOKUUZXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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